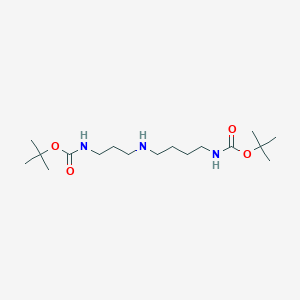

N1,N3-DiBoc-spermidine

描述

N1,N3-DiBoc-spermidine is a spermidine derivative where the primary amines at the N1 and N3 positions are protected by tert-butoxycarbonyl (Boc) groups. This compound is widely used in organic synthesis and pharmaceutical research as an intermediate for constructing polyamine-based molecules. The Boc groups serve as protective moieties, preventing unwanted reactions at these amine sites during synthetic processes .

This compound is particularly valuable in forming C-S bonds, as highlighted by its inclusion in C-S bond generation reagent lists . Its applications extend to drug discovery, where controlled deprotection of Boc groups enables selective functionalization of the spermidine backbone.

准备方法

Synthetic Routes and Reaction Conditions

N1,N3-DiBoc-spermidine can be synthesized through a multi-step process. One common method involves the reaction of spermidine with tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like tetrahydrofuran (THF) at low temperatures (0°C) to control the reaction rate and prevent side reactions. The product is then purified using column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield .

化学反应分析

Types of Reactions

N1,N3-DiBoc-spermidine undergoes various chemical reactions, including:

Deprotection Reactions: Removal of the Boc groups under acidic conditions (e.g., using trifluoroacetic acid) to yield spermidine.

Substitution Reactions: Reaction with electrophiles to introduce new functional groups at the amino sites.

Oxidation and Reduction Reactions: Modifying the oxidation state of the nitrogen atoms.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid in dichloromethane.

Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.

Oxidation/Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.

Major Products Formed

Deprotected Spermidine: Resulting from the removal of Boc groups.

Substituted Spermidine Derivatives: Formed by introducing various functional groups.

Oxidized/Reduced Spermidine: Modified spermidine with altered oxidation states.

科学研究应用

Cancer Biology

N1,N3-DiBoc-spermidine has been investigated for its potential anticancer properties. Research indicates that polyamines, including spermidine and its derivatives, play significant roles in cell proliferation and apoptosis regulation.

- Mechanism of Action : this compound may influence the expression of spermidine/spermine N1-acetyltransferase (SSAT), an enzyme involved in polyamine metabolism. Increased SSAT activity can lead to reduced levels of polyamines, which are often elevated in cancer cells, thus inhibiting tumor growth .

- Case Studies : In studies involving various cancer cell lines, such as prostate and breast cancer cells, this compound has shown promise in inducing cell cycle arrest and apoptosis through mechanisms involving oxidative stress and autophagy activation .

Immunology

Recent research highlights the role of this compound in enhancing immune responses, particularly in the context of cancer immunotherapy.

- Enhancing T-cell Activity : Studies suggest that this compound can rejuvenate aged immune cells, improving their function against tumors. It enhances mitochondrial activity in CD8+ T cells, leading to increased cytokine production and improved anti-tumor efficacy when combined with immune checkpoint inhibitors like PD-1 blockers .

- Potential Applications : This compound could be used to develop therapies aimed at boosting immune responses in elderly patients or those with compromised immune systems, thereby enhancing the effectiveness of existing cancer therapies .

Metabolic Studies

The compound's influence on metabolic pathways is another area of interest.

- Polyamine Metabolism : this compound serves as a tool to study polyamine metabolism's role in cellular processes such as growth and differentiation. Its effects on metabolic enzymes can provide insights into how altered polyamine levels contribute to diseases like cancer and obesity .

Data Tables

作用机制

The mechanism of action of N1,N3-DiBoc-spermidine involves its conversion to spermidine upon deprotection. Spermidine exerts its effects by interacting with various molecular targets, including DNA, RNA, and proteins. It stabilizes nucleic acids, modulates enzyme activity, and influences gene expression. Spermidine also induces autophagy, a cellular process that degrades and recycles damaged components, contributing to its anti-aging and cytoprotective effects .

相似化合物的比较

Structural and Functional Differences

The table below summarizes key structural and functional differences between N1,N3-DiBoc-spermidine and analogous spermidine derivatives:

Key Observations:

- Positional Isomerism : The placement of protective/acyl groups significantly impacts reactivity. For example, this compound and N1,N5-Bis-Boc-spermidine differ in Boc group positions, altering steric hindrance and deprotection kinetics .

- Protective Group Chemistry : Boc groups (tert-butoxycarbonyl) are bulkier and more stable under basic conditions compared to acetyl groups, making Boc-protected derivatives preferable for multi-step syntheses .

- Biological Activity : Acetylated derivatives (e.g., N1,N8-Diacetylspermidine) are often studied for their roles in polyamine metabolism and as substrates for spermidine/spermine N1-acetyltransferase (SSAT), an enzyme linked to cancer cell growth regulation .

Physicochemical Properties

- Solubility : Boc-protected derivatives (e.g., this compound) are soluble in dichloromethane, dimethylformamide, and tetrahydrofuran, whereas acetylated analogs like N1,N8-Diacetylspermidine are water-soluble due to their polar amide bonds .

- Stability : Boc groups are stable under acidic conditions but cleaved by trifluoroacetic acid (TFA). Acetylated derivatives are prone to hydrolysis under strongly acidic or basic conditions .

生物活性

N1,N3-DiBoc-spermidine is a synthetic derivative of spermidine, a polyamine that plays a crucial role in cellular functions, including cell growth, differentiation, and apoptosis. Understanding the biological activity of this compound involves examining its effects on polyamine metabolism, cellular signaling pathways, and potential therapeutic applications.

This compound acts primarily through the modulation of spermidine/spermine N1-acetyltransferase (SSAT), an enzyme that regulates polyamine homeostasis by catalyzing the acetylation of spermidine and spermine. This process reduces the cellular levels of these polyamines, which are essential for various cellular processes.

- Acetylation Process : SSAT transfers acetyl groups from acetyl-CoA to the amine groups of spermidine and spermine. The resulting N1-acetyl derivatives can either be excreted from the cell or further metabolized by polyamine oxidases, leading to the generation of reactive oxygen species (ROS) which can induce apoptosis in cancer cells .

2.1 Antiproliferative Activity

Research has shown that this compound exhibits significant antiproliferative effects in various cancer cell lines. For instance, studies indicate that it can suppress cell growth by depleting intracellular polyamine pools and inhibiting key enzymes involved in polyamine biosynthesis .

- Case Study : In L1210 leukemia cells, treatment with this compound resulted in a marked decrease in cell viability, correlating with increased SSAT activity and decreased levels of free polyamines .

2.2 Influence on Apoptosis

The compound has been implicated in promoting apoptosis through its action on the SSAT pathway. Elevated SSAT levels lead to increased production of acetylated polyamines, which can enhance oxidative stress within cells.

- Mechanistic Insights : The induction of SSAT by this compound has been associated with increased ROS production, which is known to trigger apoptotic pathways .

3.1 In Vitro Studies

In vitro studies have demonstrated that this compound significantly affects cellular mechanisms:

- Cell Line Studies : In human breast cancer cells, treatment with this compound resulted in a substantial upregulation of SSAT expression and subsequent downregulation of polyamine levels, leading to inhibited cell proliferation .

3.2 Comparative Analysis

A comparative analysis of various spermidine derivatives shows that this compound is particularly effective at modulating SSAT activity compared to other analogs.

| Compound | SSAT Activity (fold increase) | Cell Viability (%) |

|---|---|---|

| This compound | 31 | 30 |

| N1,N12-bis(ethyl)spermine | 7 | 50 |

| Control | 1 | 100 |

4. Potential Therapeutic Applications

Given its biological activity, this compound holds promise as a therapeutic agent in cancer treatment:

- Targeting Cancer Metabolism : By manipulating polyamine metabolism through SSAT induction, this compound may enhance the efficacy of existing cancer therapies or serve as a standalone treatment option .

- Clinical Trials : Although preclinical studies are promising, further clinical investigations are necessary to evaluate its safety and efficacy in human subjects.

常见问题

Basic Research Questions

Q. What are the standard protocols for synthesizing N1,N3-DiBoc-spermidine, and how can reproducibility be ensured?

- Methodological Answer : Synthesis typically involves sequential Boc-protection of spermidine under anhydrous conditions. To ensure reproducibility, document all parameters (e.g., reaction time, temperature, molar ratios) and validate purity via HPLC or NMR. Use standardized reagents and calibrate equipment to minimize batch variability. Reference protocols from peer-reviewed journals (e.g., Journal of Organic Chemistry) and cross-validate with independent replicates .

Q. How should researchers handle stability and storage of this compound to maintain its integrity in experiments?

- Methodological Answer : Store the compound in a desiccator at -20°C to prevent hydrolysis of Boc groups. Conduct periodic stability tests via TLC or mass spectrometry. For lab use, aliquot small quantities to avoid repeated freeze-thaw cycles. Document storage conditions in metadata to trace potential degradation sources .

Q. What safety precautions are necessary when working with this compound in laboratory settings?

- Methodological Answer : Use fume hoods for synthesis and handling. Wear nitrile gloves, lab coats, and eye protection. Dispose of waste via approved chemical disposal protocols. Refer to Safety Data Sheets (SDS) for toxicity data and emergency procedures. Training logs and hazard assessments should accompany experimental records .

Advanced Research Questions

Q. What strategies can optimize the yield and purity of this compound during synthesis?

- Methodological Answer : Employ Design of Experiments (DoE) to test variables like solvent polarity (e.g., DCM vs. THF) or catalyst loading. Use gradient elution in HPLC to identify byproducts. For scale-up, optimize stoichiometry via computational modeling (e.g., DFT for reaction kinetics). Report deviations from standard protocols to enhance transparency .

Q. How can researchers resolve contradictions in experimental data involving this compound’s reactivity across different conditions?

- Methodological Answer : Apply triangulation by cross-referencing NMR, IR, and mass spectrometry data. Use statistical tools (e.g., ANOVA) to assess variability between replicates. If contradictions persist, consult literature for analogous compounds (e.g., Boc-protected polyamines) to hypothesize mechanistic outliers. Pre-register hypotheses to avoid confirmation bias .

Q. What advanced analytical techniques are recommended for characterizing intermediates in this compound-based reactions?

- Methodological Answer : Utilize high-resolution mass spectrometry (HRMS) for exact mass determination. For structural elucidation, employ 2D NMR techniques (e.g., COSY, HSQC). Monitor reaction progress in real-time using in-situ FTIR or Raman spectroscopy. Integrate computational tools (e.g., Gaussian for vibrational analysis) to validate experimental data .

Q. How can this compound be integrated into multi-step organic syntheses while minimizing side reactions?

- Methodological Answer : Strategically sequence protection/deprotection steps using orthogonal groups (e.g., Fmoc for amines). Monitor intermediates via LC-MS and optimize coupling conditions (e.g., DCC/HOBt for amide bonds). Conduct pilot studies to identify incompatibilities (e.g., acidic/basic conditions) before full-scale synthesis .

Q. Data Analysis and Interpretation

Q. What frameworks are suitable for formulating hypothesis-driven research questions involving this compound?

- Methodological Answer : Adapt the PICOT framework (Population: target molecules; Intervention: synthetic/analytical methods; Comparison: alternative reagents; Outcome: yield/purity; Time: reaction duration) for structured inquiry. For mechanistic studies, use SPIDER (Sample, Phenomenon of Interest, Design, Evaluation, Research type) to align objectives with methodology .

Q. How should researchers address missing or inconsistent data in studies using this compound?

- Methodological Answer : Apply multiple imputation or maximum likelihood estimation for missing data. For inconsistencies, perform sensitivity analyses to assess robustness. Document all anomalies in supplementary materials and justify exclusion criteria. Use version-controlled databases to track dataset revisions .

Q. Ethical and Reporting Standards

Q. What guidelines ensure ethical reporting of preclinical studies involving this compound?

- Methodological Answer :

Follow NIH guidelines for experimental rigor, including randomization, blinding, and sample-size justification. Use ARRIVE 2.0 checklists for animal studies. Disclose conflicts of interest and raw data availability in repositories like Zenodo. Peer-review protocols pre-study to align with community standards .

属性

IUPAC Name |

tert-butyl N-[3-[4-[(2-methylpropan-2-yl)oxycarbonylamino]butylamino]propyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H35N3O4/c1-16(2,3)23-14(21)19-12-8-7-10-18-11-9-13-20-15(22)24-17(4,5)6/h18H,7-13H2,1-6H3,(H,19,21)(H,20,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGJAYGNJQNIACJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCNCCCNC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H35N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。